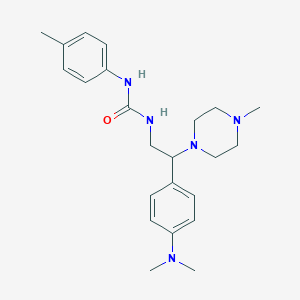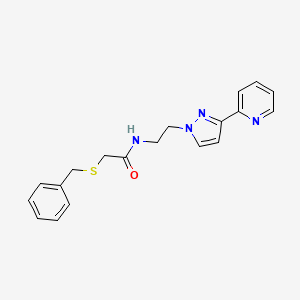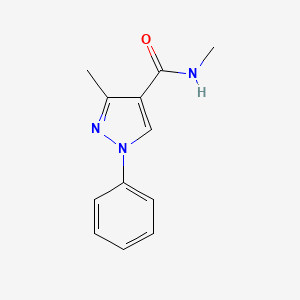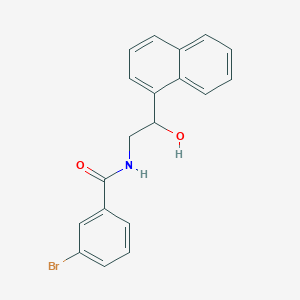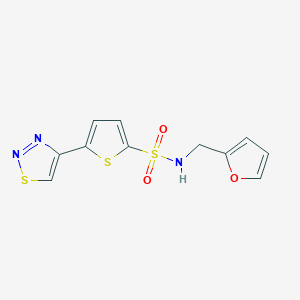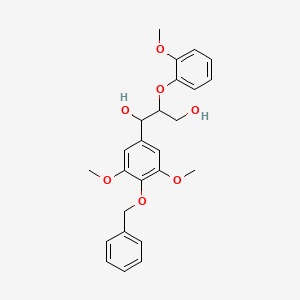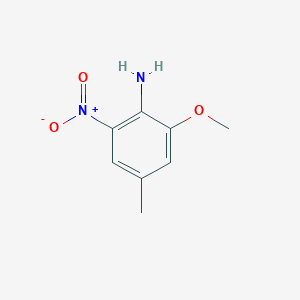
2-Methoxy-4-methyl-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methyl-6-nitroaniline is an aromatic organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups on the benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-4-methyl-6-nitroaniline is the CYP1A2 enzyme . This compound is an important inducer of CYP1A2 due to its small molecular size . The CYP1A2 enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
The interaction of this compound with its target, the CYP1A2 enzyme, results in the hydroxylation of the phenyl ring to form 6-hydroxy this compound . This metabolic transformation is a key step in the body’s process of detoxifying and eliminating the compound.
Biochemical Pathways
The metabolism of this compound involves the cytochrome P450 enzymatic pathway , specifically the CYP1A2 enzyme . The hydroxylation of the phenyl ring is a common reaction in this pathway, leading to more polar metabolites that can be more easily excreted from the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . The compound’s interaction with its target enzyme and subsequent metabolic transformations enable it to serve this function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as harmful to aquatic life with long-lasting effects , suggesting that its presence in the environment could have significant ecological impacts. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with the CYP1A2 enzyme.
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-methyl-6-nitroaniline interacts with various enzymes, proteins, and other biomolecules. The metabolism of this compound occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 2-Methoxy-4-methyl-6-nitroaniline typically involves a multi-step process. One common synthetic route includes:
Nitration: The introduction of a nitro group to the aromatic ring. This can be achieved by treating the precursor compound with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Methoxy-4-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common reagents used in these reactions include nitric acid, sulfuric acid, methanol, methyl iodide, dimethyl sulfate, hydrogen gas, palladium catalyst, and potassium permanganate. Major products formed from these reactions include amines, nitroso derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-Methoxy-4-methyl-6-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inducer of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of photorefractive polymers and other materials with optical properties.
Comparison with Similar Compounds
2-Methoxy-4-methyl-6-nitroaniline can be compared with other similar compounds, such as:
2-Methoxy-4-nitroaniline: Similar in structure but lacks the methyl group, which may affect its reactivity and applications.
4-Methoxy-2-nitroaniline: Similar but with different positions of the functional groups, leading to variations in chemical properties and uses.
4-Methyl-2-nitroaniline: Lacks the methoxy group, which may influence its optical and electronic properties.
The uniqueness of this compound lies in the specific combination and positions of its functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-methoxy-4-methyl-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARYQAUFSIJPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
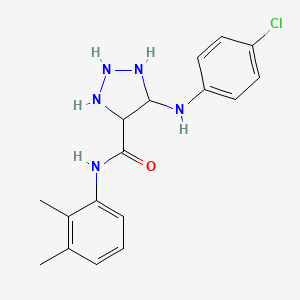

![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)
![2-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693821.png)
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)
![N-[3-(oxane-4-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2693825.png)


